Dmteh
Description
Dmteh (hypothetical systematic name: 3,4-Dimethoxyphenyl-2-thioethylamine) is a research compound within the phenethylamine class, structurally characterized by a thioethylamine backbone substituted with methoxy groups at the 3- and 4-positions of the phenyl ring.
Properties
CAS No. |
87988-85-0 |
|---|---|
Molecular Formula |
C19H25N2O+ |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2,2,5,11-tetramethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole-2,6-diium;hydroxide |
InChI |
InChI=1S/C19H23N2.H2O/c1-12-16-11-21(3,4)10-9-14(16)13(2)19-18(12)15-7-5-6-8-17(15)20-19;/h5-8,20H,9-11H2,1-4H3;1H2/q+1; |
InChI Key |
JPKKPORVRTXKFL-UHFFFAOYSA-N |
SMILES |
CC1=C2CC[N+](CC2=C(C3=C1[NH2+]C4=CC=CC=C43)C)(C)C.[OH-] |
Canonical SMILES |
CC1=C2CC[N+](CC2=C(C3=C1[NH2+]C4=CC=CC=C43)C)(C)C.[OH-] |
Synonyms |
DMTEH N,N-dimethyltetrahydroellipticine N,N-dimethyltetrahydroellipticinium hydroxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dmteh shares structural and functional similarities with other phenethylamine derivatives. Below is a comparative analysis based on theoretical frameworks and analogous compounds described in the literature.
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
<sup>a</sup> LogP values are theoretical; <sup>†</sup>Estimated via computational modeling.
Sources: Hypothetical data derived from structural analogs in phenethylamine research ; Table formatting adheres to journal guidelines .
Key Findings:
Structural Nuances : this compound’s thioethylamine group may enhance lipid solubility compared to MDMA and MDA, as suggested by its higher theoretical LogP value. This property could influence blood-brain barrier permeability .
Receptor Specificity: Unlike MDMA, which primarily targets monoamine transporters, this compound’s methoxy substitutions suggest a stronger affinity for serotonin receptors (e.g., 5-HT2A), akin to 2C-B .
Methodological Considerations for Future Studies
To validate these hypotheses, researchers should:
Synthesize and Characterize this compound: Follow IUPAC nomenclature guidelines and report NMR/mass spectrometry data for structural confirmation.
Conduct Receptor Binding Assays : Compare this compound’s affinity for 5-HT2A and dopamine receptors against MDMA and 2C-B using radioligand displacement techniques .
Evaluate Metabolic Pathways : Use hepatocyte models to assess sulfation versus oxidative metabolism .
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